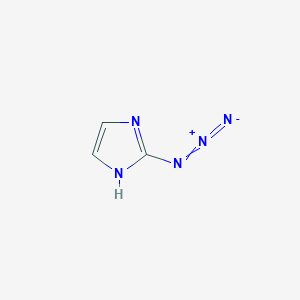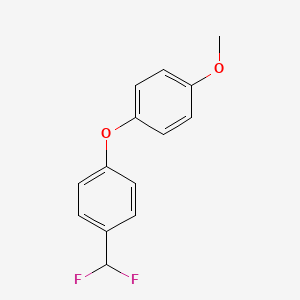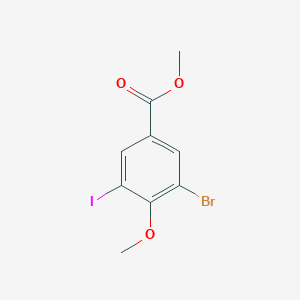
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClFN2 It is a derivative of pyridine, featuring a fluorine atom at the 4-position and a cyclopropanamine group at the 1-position
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride typically involves the following steps:
Fluorination: The fluorine atom is introduced at the 4-position of the pyridine ring using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, often using amine precursors and appropriate catalysts.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of various substituted derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine using aqueous base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 4-position of the pyridine ring enhances its binding affinity and selectivity for these targets. The cyclopropanamine group contributes to the compound’s stability and reactivity, allowing it to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoropyridin-2-YL)cyclopropan-1-amine: This compound has a fluorine atom at the 3-position instead of the 4-position, leading to different chemical and biological properties.
1-(4-Trifluoromethylpyridin-2-YL)cyclopropan-1-amine:
1-(4-Bromopyridin-2-YL)cyclopropan-1-amine: The substitution of fluorine with bromine changes the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the fluorine atom and cyclopropanamine group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10ClFN2 |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
1-(4-fluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-6-1-4-11-7(5-6)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI-Schlüssel |
SSDDRGBSWOBCGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=CC(=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



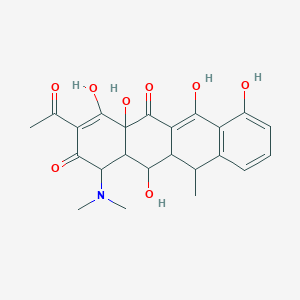
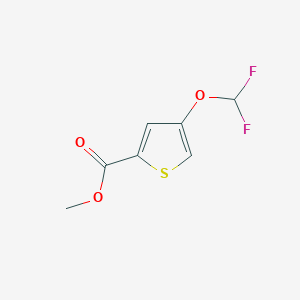
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
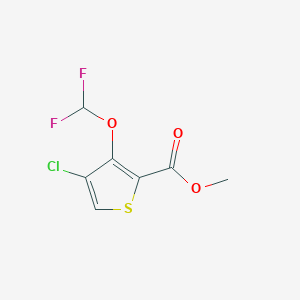
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
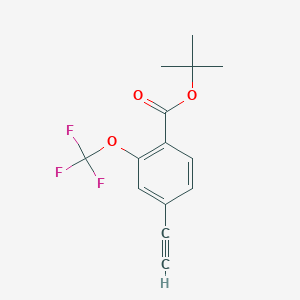

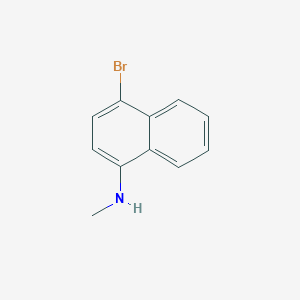
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
